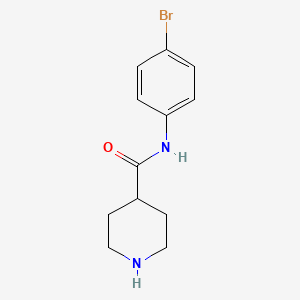

N-(4-bromophenyl)piperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIHWXAWUVDDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472501 | |

| Record name | N-(4-bromophenyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-57-8 | |

| Record name | N-(4-Bromophenyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883106-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-bromophenyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Synthesis of N 4 Bromophenyl Piperidine 4 Carboxamide

Retrosynthetic Analysis of N-(4-bromophenyl)piperidine-4-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical and common disconnection occurs at the amide bond (C-N bond). This is a standard strategy for molecules containing amide, ester, or ether functional groups, where disconnection next to the heteroatom is often the most efficient approach. amazonaws.com

This primary disconnection breaks the molecule into two key synthons: a piperidine-4-carbonyl cation and a 4-bromoaniline (B143363) anion. These synthons correspond to the following practical starting materials:

Piperidine-4-carboxylic acid or one of its activated derivatives (e.g., piperidine-4-carbonyl chloride).

4-bromoaniline .

An alternative, though less direct, retrosynthetic disconnection could be at the C(aryl)-N(piperidine) bond. This would lead to piperidine-4-carboxamide and a 4-bromophenyl cation synthon, which could translate to a Buchwald-Hartwig amination reaction. However, the amide bond formation is generally the more straightforward and widely used strategy for this class of compounds.

Classical Synthetic Routes to this compound

Traditional synthesis of this compound primarily relies on robust and well-established chemical reactions.

The most fundamental method for synthesizing this compound is through the formation of an amide bond. researchgate.net This reaction typically involves the coupling of an amine with a carboxylic acid that has been activated. luxembourg-bio.com

The general approach involves reacting 4-bromoaniline with piperidine-4-carboxylic acid. Since the direct reaction requires high temperatures, the carboxylic acid is usually converted into a more reactive derivative to facilitate the reaction under milder conditions. researchgate.net Common methods include:

Activation with Coupling Reagents : A wide array of coupling reagents can be used to facilitate this transformation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 1-hydroxy-1H-benzotriazole (HOBt) to suppress side reactions and reduce epimerization, are effective. luxembourg-bio.comacs.org Other carbodiimides and phosphonium (B103445) or uronium-based reagents (e.g., HATU, HBTU) are also frequently employed in modern amide synthesis. luxembourg-bio.com Another common reagent is N,N'-Carbonyldiimidazole (CDI), which activates the carboxylic acid to form a reactive acylimidazole intermediate. nih.gov

Conversion to Acyl Halides : Piperidine-4-carboxylic acid can be converted to the more reactive piperidine-4-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with 4-bromoaniline, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

A representative reaction is the coupling of pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline (B41778) using DCC and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which yielded the corresponding amide in 83% yield, illustrating a similar and effective amide bond formation strategy. mdpi.com

Palladium-catalyzed cross-coupling reactions have become essential tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. jocpr.comrsc.org For the synthesis of this compound, the key C(aryl)-N bond can be formed using a Buchwald-Hartwig amination reaction. nih.gov

This approach would involve the coupling of piperidine-4-carboxamide with an aryl halide such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene . The reaction is catalyzed by a palladium complex, typically generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP). A base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required for the catalytic cycle. nih.gov This method is particularly useful for synthesizing libraries of related compounds by varying the amine or aryl halide coupling partner. nih.gov

Synthesizing the target molecule can also be achieved by modifying a pre-existing molecular framework that already contains either the piperidine (B6355638) or the bromophenyl moiety. amazonaws.com The piperidine-4-carboxamide scaffold itself is recognized for its utility in designing inhibitors for biological targets. nih.gov

One potential strategy is the late-stage functionalization of a precursor. For instance, one could start with N-phenylpiperidine-4-carboxamide and introduce the bromine atom at the para-position of the phenyl ring via electrophilic aromatic substitution. This would require careful selection of brominating agents (e.g., N-Bromosuccinimide) and reaction conditions to ensure regioselectivity. A similar approach has been described for the synthesis of the related compound 1-(4-bromophenyl)piperidine (B1277246), where N-phenylpiperidine is brominated using N-bromosuccinimide in the presence of a catalyst. google.com

Another approach involves starting with a precursor like N-Boc-4-(4-bromophenyl)piperidine and subsequently elaborating the functional group at the N-1 position. However, for the target molecule, the amide functionality is at the C-4 position, making this specific precursor less ideal.

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. imist.ma For the synthesis of this compound, these principles can be applied primarily to the amide bond formation step.

Key green strategies include:

Use of Greener Solvents : Traditional amide syntheses often use chlorinated solvents or polar aprotic solvents like DMF. Green alternatives include the use of water, ethanol, or solvent-free (neat) conditions. researchgate.netunibo.it Amide bond formation can be achieved in water by forming an intermediate thioester, which then reacts with the amine. nih.gov

Catalytic Methods : Moving from stoichiometric activating agents (like DCC) to catalytic methods reduces waste. While many coupling reagents are technically catalysts, their byproducts are generated in stoichiometric amounts. True catalytic amide formation methods are an active area of research.

One-Pot Synthesis : Combining multiple synthetic steps into a single reaction vessel (a "one-pot" process) saves time, resources, and energy, and reduces the amount of waste generated from intermediate workups and purifications. nih.gov For example, a carboxylic acid could be activated and coupled with an amine in the same pot without isolating the activated intermediate. nih.gov

The Suzuki cross-coupling reaction has also been adapted to greener conditions, with protocols developed to run the reaction in water or mixtures of water and alcohol, often facilitated by a phase-transfer catalyst. researchgate.net

Stereoselective Synthesis and Chiral Resolution for this compound

Stereochemistry is a critical aspect of molecular structure and function. However, the target molecule, this compound, is achiral. It possesses a plane of symmetry that passes through the nitrogen atom, the C4-carbon, and the carboxamide group. Due to this symmetry, the molecule does not have any stereocenters and cannot exist as enantiomers or diastereomers.

Therefore, the concepts of stereoselective synthesis and chiral resolution are not applicable to the preparation of this compound itself. Stereoselective synthesis aims to selectively form one stereoisomer over another, while chiral resolution is the process of separating a racemic mixture of enantiomers. researchgate.netwhiterose.ac.uknih.gov Since no stereoisomers of the target compound exist, these procedures are unnecessary.

While the specific target is achiral, it is important to note that many substituted piperidine derivatives are chiral and their synthesis requires careful control of stereochemistry. nih.govamanote.com For example, the introduction of a substituent at any other position on the piperidine ring (e.g., C-2, C-3, or C-5) would create one or more chiral centers, making stereoselective synthesis and resolution crucial for obtaining specific enantiomers. whiterose.ac.ukwikipedia.org

Summary of Synthetic Routes

| Route | Precursors | Key Reagents/Reaction Type | Advantages | Disadvantages |

| Amide Bond Formation | Piperidine-4-carboxylic acid, 4-bromoaniline | Coupling agents (DCC, HOBt, CDI), or SOCl₂ | Direct, high-yielding, well-established researchgate.netluxembourg-bio.com | Often requires stoichiometric activating agents |

| Cross-Coupling | Piperidine-4-carboxamide, 1,4-dibromobenzene | Pd catalyst, phosphine ligand, base (Buchwald-Hartwig) | Modular, good for library synthesis nih.gov | Requires specialized ligands and catalysts, may be less direct |

| Precursor Modification | N-phenylpiperidine-4-carboxamide | Brominating agent (e.g., NBS) | Useful for late-stage functionalization | May have issues with regioselectivity |

| Green Synthesis | Piperidine-4-carboxylic acid, 4-bromoaniline | Water as solvent, one-pot procedures, catalytic methods | Environmentally friendly, reduced waste unibo.itnih.gov | May require further optimization for high yields |

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound typically involves the amidation reaction between piperidine-4-carboxylic acid or its activated derivatives and 4-bromoaniline. The optimization of this reaction is critical to maximize yield and purity while minimizing reaction time and the use of expensive or hazardous reagents. Key parameters that are often optimized include the choice of coupling agents, bases, solvents, reaction temperature, and time.

Research into the synthesis of similar carboxamides provides a framework for the likely optimization parameters for this compound. For instance, in the synthesis of N-(4-bromophenyl)furan-2-carboxamide, the reaction of furan-2-carbonyl chloride with 4-bromoaniline was carried out in the presence of triethylamine (B128534) (Et3N) in dichloromethane (B109758) (DCM) at room temperature for 18 hours, achieving a high yield of 94%. mdpi.com This suggests that for the synthesis of the target compound, exploring different amine bases and solvents is a viable optimization strategy.

In another example involving the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) were used as the coupling system. mdpi.com This highlights the importance of the coupling reagent in facilitating the amide bond formation.

The table below summarizes various reaction conditions that have been employed for the synthesis of related amide compounds, which can be considered for the optimization of this compound synthesis.

| Parameter | Variation | Rationale for Optimization | Potential Impact |

| Coupling Agent | DCC/DMAP, HATU, HOBt/EDC | To find the most efficient and high-yielding reagent for amide bond formation. | Can significantly affect reaction time, yield, and by-product formation. |

| Base | Triethylamine, Diisopropylethylamine | To neutralize the acid formed during the reaction and to facilitate the nucleophilic attack. | The choice of base can influence reaction rate and prevent side reactions. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane | To ensure proper solubility of reactants and to influence reaction kinetics. | Solvent polarity and boiling point can impact reaction efficiency and work-up. |

| Temperature | 0 °C to reflux | To find the optimal energy input for the reaction to proceed efficiently without decomposition of reactants or products. | Higher temperatures can increase reaction rates but may also lead to undesirable side products. |

| Reaction Time | 8 to 24 hours | To ensure the reaction goes to completion without unnecessary energy consumption or product degradation. | Monitoring the reaction progress (e.g., by TLC) is crucial to determine the optimal time. |

Detailed research findings would involve systematically varying these parameters. For example, a study might compare the yield of this compound using different coupling agents while keeping the base, solvent, and temperature constant. Subsequent experiments would then optimize the other parameters based on the best-performing coupling agent.

Scale-Up Considerations in the Academic Synthesis of this compound

Scaling up the synthesis of this compound from a laboratory setting to a larger, academic scale (e.g., for extensive biological testing) presents a unique set of challenges. While industrial scale-up focuses heavily on cost and throughput, academic scale-up is often more concerned with maintaining the reaction's efficiency and purity on a larger scale with available laboratory equipment.

One of the primary considerations is the cost and availability of starting materials and reagents. For instance, a patent for the synthesis of the related compound 1-(4-bromophenyl)piperidine highlights the desire to avoid expensive palladium catalysts used in some coupling reactions, which can be a significant cost driver when scaling up. google.com The choice of a more economical synthetic route, even if it involves more steps, might be preferable for larger scale academic preparations.

Another critical factor is reaction management. Reactions that are easily controlled on a small scale can become problematic when scaled up. For example, exothermic reactions require efficient heat dissipation to prevent runaway reactions and the formation of impurities. The choice of a suitable reaction vessel and stirring method becomes crucial to ensure homogenous mixing and temperature control.

Purification is also a major hurdle in scaling up. Column chromatography, which is a common purification technique in small-scale laboratory synthesis, can become cumbersome and time-consuming for larger quantities. Alternative purification methods such as recrystallization or precipitation, if applicable, are often more practical for larger scale work. The patent for 1-(4-bromophenyl)piperidine mentions purification by obtaining a crude product followed by further purification, suggesting that the final purity is a key consideration that needs a scalable solution. google.com

Furthermore, the environmental impact and safety of the chosen synthetic route become more pronounced at a larger scale. The use of hazardous solvents or reagents should be minimized, and appropriate waste disposal procedures must be in place.

Advanced Spectroscopic and Structural Elucidation of N 4 Bromophenyl Piperidine 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(4-bromophenyl)piperidine-4-carboxamide

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) Spectroscopic Analysis

For instance, in a similar compound, N-(4-bromophenyl)furan-2-carboxamide, the aromatic protons on the bromophenyl ring appear as multiplets in the downfield region, typically between δ 7.5 and 7.8 ppm. mdpi.com The amide proton (NH) usually presents as a singlet, with its chemical shift being solvent-dependent. mdpi.com For the piperidine (B6355638) ring in related structures, the protons at positions 2 and 6 (adjacent to the nitrogen) and positions 3 and 5 are often observed as multiplets in the aliphatic region of the spectrum. researchgate.net The proton at position 4 would also be expected in this region, likely as a multiplet.

A hypothetical ¹H NMR data table for this compound is presented below based on the analysis of similar compounds.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (ortho to Br) | ~7.4-7.6 | d | ~8-9 |

| Aromatic-H (meta to Br) | ~7.5-7.7 | d | ~8-9 |

| Amide-NH | ~8.0-10.0 | s | - |

| Piperidine-H (C2-H, C6-H) | ~3.0-3.5 (axial & equatorial) | m | - |

| Piperidine-H (C3-H, C5-H) | ~1.8-2.2 (axial & equatorial) | m | - |

| Piperidine-H (C4-H) | ~2.5-2.8 | m | - |

Note: This table is a hypothetical representation and actual values may vary.

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In this compound, distinct signals are expected for each unique carbon atom.

Based on data from analogous structures, the carbonyl carbon of the amide group is anticipated to resonate significantly downfield, typically in the range of δ 170-175 ppm. The carbons of the bromophenyl ring would appear in the aromatic region (δ 110-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. For example, in N-(4-bromophenyl)furan-2-carboxamide, the carbon atoms of the bromophenyl ring resonate at approximately δ 138.4, 131.9, 122.7, and 115.6 ppm. mdpi.com The piperidine ring carbons would be found in the aliphatic region, generally between δ 25-50 ppm. chemicalbook.com

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~172-176 |

| Aromatic C (C-Br) | ~115-120 |

| Aromatic C (C-N) | ~138-142 |

| Aromatic C (CH) | ~120-135 |

| Piperidine C2, C6 | ~43-48 |

| Piperidine C3, C5 | ~25-30 |

| Piperidine C4 | ~40-45 |

Note: This table is a hypothetical representation and actual values may vary.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would be instrumental in tracing the connectivity of the protons within the piperidine ring system, showing correlations between the protons at C2/C6, C3/C5, and C4.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal of the piperidine and bromophenyl rings to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, an HMBC experiment could show a correlation between the amide proton and the carbonyl carbon, as well as with the carbons of the bromophenyl ring. It would also show correlations between the piperidine protons and the carbonyl carbon, confirming the attachment of the carboxamide group to the piperidine ring.

The collective data from these 2D NMR experiments provides a detailed and unambiguous structural assignment of this compound. ipb.ptresearchgate.net

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₅BrN₂O), the exact mass can be calculated. The presence of bromine is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic signature is a key identifier for bromine-containing compounds. mdpi.com

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This provides valuable structural information by revealing the molecule's fragmentation pathways.

While specific MS/MS data for this compound is not detailed in the provided search results, likely fragmentation patterns can be predicted based on its structure and the known fragmentation of similar compounds. nih.govmdpi.com

Common fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the piperidine nitrogen : This could lead to the loss of fragments from the piperidine ring. miamioh.edu

Cleavage of the amide bond : This would result in the formation of two primary fragment ions: the 4-bromophenylaminyl radical cation and the piperidine-4-carbonyl cation, or their neutral loss equivalents.

Fragmentation of the piperidine ring : The piperidine ring itself can undergo characteristic ring-opening and fragmentation, leading to a series of smaller fragment ions. miamioh.edu

Loss of HBr : Under certain conditions, the loss of a hydrogen bromide molecule from the molecular ion might be observed.

A potential fragmentation scheme is illustrated below:

[C₁₂H₁₅BrN₂O]⁺ → [C₆H₅BrN]⁺ (4-bromoaniline fragment) + [C₆H₁₀NO] [C₁₂H₁₅BrN₂O]⁺ → [C₅H₁₀N-C=O]⁺ (piperidine-4-carbonyl fragment) + [C₆H₅BrN]

The analysis of these fragmentation patterns in an MS/MS experiment would provide definitive structural confirmation of this compound. nih.gov

Infrared (IR) and Raman Spectroscopic Analysis of this compound

While a specific, experimentally-derived spectrum for this compound is not publicly available, its vibrational characteristics can be predicted based on the analysis of its constituent functional groups and data from analogous structures. The key vibrational modes expected in its IR and Raman spectra are detailed below.

Expected Infrared (IR) Absorption Bands: The IR spectrum is anticipated to be dominated by absorptions from the amide, piperidine, and bromophenyl groups.

N-H Vibrations: The secondary amide N-H stretching vibration is expected to appear as a sharp to moderately broad band in the region of 3350-3250 cm⁻¹. The N-H bending (amide II band) should be observable around 1550-1510 cm⁻¹.

C=O Stretching: The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense bands in the spectrum and is expected between 1680-1630 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching from the bromophenyl ring would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the piperidine ring will be observed as strong bands in the 2950-2850 cm⁻¹ region.

Aromatic C=C Stretching: The benzene (B151609) ring will produce characteristic bands in the 1600-1450 cm⁻¹ region.

C-N and C-Br Stretching: The C-N stretching of the amide and piperidine ring are expected in the 1300-1100 cm⁻¹ range. The C-Br stretching vibration typically appears as a strong band in the far-infrared region, usually between 600-500 cm⁻¹.

Expected Raman Scattering Bands: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data.

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the para-substituted benzene ring is expected to produce a strong and characteristic Raman signal, likely around 850-750 cm⁻¹.

C-H Vibrations: Aromatic and aliphatic C-H stretching vibrations will also be visible, similar to the IR spectrum.

C=O and N-H Vibrations: The amide C=O and N-H stretches are generally weaker in Raman than in IR but should still be observable.

The following table summarizes the predicted key vibrational frequencies for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Amide (N-H) | Stretch | 3350 - 3250 | Medium-Strong | Weak-Medium |

| Amide (N-H) | Bend (Amide II) | 1550 - 1510 | Medium | Weak |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1630 | Strong | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic (C-H) | Stretch | 2950 - 2850 | Strong | Strong |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Piperidine (C-N) | Stretch | 1200 - 1100 | Medium | Weak |

| Aryl Halide (C-Br) | Stretch | 600 - 500 | Strong | Strong |

X-ray Crystallography and Solid-State Structural Determination of this compound

Direct experimental X-ray crystallographic data for this compound is not currently published. However, the structural information that would be obtained from such an analysis can be described. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Should suitable crystals be grown, the analysis would reveal:

Molecular Conformation: The conformation of the piperidine ring (chair, boat, or twist-boat) would be determined. Typically, a chair conformation is expected to be the most stable. The relative orientation of the 4-bromophenyl group and the carboxamide substituent (axial vs. equatorial) would also be established.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C=O, C-Br) and bond angles would be provided, offering insight into the electronic environment and hybridization of the atoms.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state. This includes identifying hydrogen bonds (e.g., between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule), halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the stability and physical properties of the crystalline solid.

For comparative purposes, the crystal structure of a related compound, N-(4-bromophenyl)pyrazine-2-carboxamide, reveals a nearly planar molecule where intermolecular C-H···O contacts, N···Br halogen bonding, and π–π stacking interactions define the crystal packing. velp.com A similar array of interactions would be expected to play a role in the crystal lattice of this compound.

The hypothetical crystallographic data table below illustrates the type of information that would be generated.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c) | Ångströms (Å) |

| Unit Cell Angles (α, β, γ) | Degrees (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | Integer value |

| Piperidine Ring Conformation | Chair (expected) |

| Substituent Positions | Equatorial/Axial |

| Key Bond Lengths | C=O, C-N, C-Br |

| Hydrogen Bonding Network | Present (N-H···O=C expected) |

Chiroptical Spectroscopy (CD, ORD) for this compound (if chiral)

These techniques are exclusively used for the analysis of chiral substances, which have the property of rotating the plane of polarized light. If a chiral center were introduced into the molecule, for example, by adding a substituent to the piperidine ring to create a stereocenter, the resulting enantiomers could be distinguished using chiroptical methods. In such a hypothetical case, CD spectroscopy would measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational properties of the chiral derivative in solution.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

Similar to conventional chiroptical spectroscopy, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are techniques that are only applicable to chiral molecules. nist.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition, while ROA measures a small difference in the intensity of right and left circularly polarized light scattered from a chiral molecule. scbt.comthermofisher.com

Since this compound is achiral, it will not produce a VCD or ROA signal.

However, if a chiral analogue were synthesized, VCD and ROA would be powerful tools for its stereochemical analysis in solution. researchgate.net

VCD would be particularly sensitive to the conformations of the amide and piperidine groups, as the amide I (C=O stretch) and N-H stretch regions often show characteristic VCD signals that can be correlated with a specific absolute configuration through quantum chemical calculations. nist.gov

ROA provides detailed stereochemical information across a wide range of vibrations, including the low-frequency modes associated with the skeletal framework of the molecule.

The application of these techniques remains hypothetical for the title compound but is a standard approach for determining the absolute configuration and solution-state conformation of chiral drugs and intermediates.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₁₂H₁₅BrN₂O, the theoretical elemental composition can be calculated based on its molecular weight. This experimental technique is crucial for confirming the purity and identity of a synthesized compound, with results typically required to be within ±0.4% of the theoretical values for publication.

Molecular Formula: C₁₂H₁₅BrN₂O Molecular Weight: 283.16 g/mol

The calculated elemental composition is presented in the table below.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 50.90% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 5.34% |

| Bromine | Br | 79.904 | 1 | 79.904 | 28.22% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.90% |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.65% |

| Total | 283.169 | 100.00% |

Chemical Reactivity, Derivatization, and Analog Synthesis of N 4 Bromophenyl Piperidine 4 Carboxamide

Functional Group Transformations of N-(4-bromophenyl)piperidine-4-carboxamide

The principal functional groups of this compound—the secondary piperidine (B6355638) nitrogen, the carboxamide, and the aryl bromide—are all amenable to a variety of chemical transformations. These reactions are fundamental to creating analogs with modified properties.

N-Alkylation and N-Acylation: The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes alkylation and acylation. N-alkylation can be achieved using various alkyl halides or through reductive amination. For example, reacting the parent scaffold with reagents like (2-chloroethyl)benzene (B74947) in the presence of a base and a catalyst such as sodium iodide results in the corresponding N-phenylethyl derivative. google.com Similarly, N-acylation with acyl chlorides or anhydrides introduces different amide or carbamate (B1207046) functionalities at this position. nih.gov

Amide Group Modifications: While the amide bond is generally stable, it can be reduced under strong conditions. Reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (BH₃·THF) can reduce the carboxamide to the corresponding amine, yielding N-(4-bromophenyl)-N-(piperidin-4-ylmethyl)amine derivatives. organic-synthesis.com This transformation alters the hydrogen bonding capacity and conformation of the molecule.

Aryl Bromide Transformations: The bromine atom on the phenyl ring is a key handle for modification, most commonly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, which is discussed in detail in section 4.3.

A summary of potential transformations is provided below.

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Moiety |

| Piperidine Nitrogen | N-Alkylation | Alkyl halide, Base (e.g., Na₂CO₃) | N-Alkylpiperidine |

| Piperidine Nitrogen | N-Acylation | Acyl chloride, Base | N-Acylpiperidine |

| Piperidine Nitrogen | N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylpiperidine |

| Carboxamide | Reduction | LiAlH₄ or BH₃·THF | Secondary Amine |

| Aryl Bromide | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl system |

| Aryl Bromide | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl amine |

Exploration of N-Substituted Piperidine-4-carboxamide Derivatives

A primary strategy for exploring the structure-activity relationship (SAR) of the this compound scaffold involves the synthesis of diverse N-substituted derivatives. The piperidine nitrogen provides a convenient point for diversification, allowing chemists to modulate the compound's physicochemical properties such as basicity, lipophilicity, and steric bulk. nih.gov

Research has shown that introducing various cyclic or linear moieties to the piperidine nitrogen can significantly influence biological activity. nih.gov Synthetic approaches typically involve the reaction of the parent piperidine with a library of electrophiles. For instance, a series of derivatives can be prepared by reacting the core with different benzyl (B1604629) halides, sulfonyl chlorides, or carboxylic acids (via amide coupling), leading to a wide range of analogs. nih.govnih.govnih.gov

One common synthetic route involves the initial protection of the piperidine nitrogen (e.g., as a Boc-carbamate), followed by amide bond formation, and then deprotection to yield the free secondary amine. nih.gov This intermediate can then be systematically reacted with a variety of substituents.

The table below presents examples of N-substituted piperidine-4-carboxamide derivatives synthesized in various research studies.

| N-Substituent | General Structure | Purpose of Modification |

| Benzyl and Substituted Benzyl | N-CH₂-Ar | Explore steric and electronic effects on receptor binding. nih.gov |

| Alkyl Chains | N-(CH₂)n-CH₃ | Modulate lipophilicity and pharmacokinetic properties. google.com |

| Acyl Groups (e.g., Benzoyl) | N-CO-Ph | Introduce hydrogen bond acceptors and rigidify the conformation. nih.gov |

| Sulfonyl Groups (e.g., Tosyl) | N-SO₂-Ar | Alter electronic properties and serve as a hydrogen bond acceptor. nih.gov |

| Heterocyclic Moieties | N-CH₂-Het | Introduce novel interactions and improve solubility. nih.gov |

Halogenation and Substituent Modifications on the Bromophenyl Moiety

The 4-bromophenyl group is a critical component of the scaffold, primarily serving as a versatile anchor for introducing chemical diversity through cross-coupling reactions. The bromine atom is an excellent leaving group for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method used to arylate this position. By reacting this compound with various arylboronic acids or esters, a diverse library of biaryl derivatives can be synthesized. mdpi.com This strategy allows for the exploration of different substituents on the new aryl ring, which can probe specific interactions within a biological target. For example, replacing the bromo group with phenyl, substituted phenyl, or heteroaryl groups can dramatically alter a compound's activity profile. mdpi.com

Other important modifications include:

Buchwald-Hartwig Amination: This reaction allows for the coupling of amines to the aryl bromide, replacing it with a substituted amino group.

Sonogashira Coupling: This introduces alkyne functionalities by coupling terminal alkynes.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling with an alkene.

Cyanation: The bromo group can be displaced by a cyanide group, which can serve as a precursor for other functional groups like carboxylic acids or amines.

While modifications at the bromine position are most common, further halogenation or substitution on other positions of the phenyl ring can also be performed, typically requiring specific directing groups or harsher reaction conditions. researchgate.net

Regioselective Modifications and Heterocyclic Ring Alterations

Beyond simple functional group transformations, more complex modifications involving the core heterocyclic structure are employed to explore new chemical space. These include regioselective modifications of the piperidine ring and alterations that replace the piperidine with a different heterocyclic system.

Regioselective Modifications: These strategies aim to introduce substituents at specific positions on the piperidine ring other than the nitrogen atom. For example, synthetic routes have been developed to access chiral 2-substituted piperidine-4-carboxylic acids. researchgate.net These methods often start from α-amino acids and build the piperidine ring through a series of cyclization and functional group manipulation steps, allowing for precise control over stereochemistry and the position of the substituent. researchgate.net Such modifications can introduce new chiral centers and vectors for interaction with biological targets.

Heterocyclic Ring Alterations: In some cases, the entire piperidine ring may be replaced with a different heterocycle to improve properties or find novel scaffolds. One-pot synthetic methods have been developed that can construct both piperidine and pyrrolidine (B122466) rings from halogenated amide precursors, showcasing a route to alter the ring size from a six-membered to a five-membered heterocycle. nih.gov This type of modification significantly changes the geometry and conformational flexibility of the molecule. The piperidine ring is a fundamental part of many biologically active natural products and synthetic compounds. nih.gov

Scaffold Hopping and Bioisosteric Replacements based on this compound Structure

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to design new compounds with improved properties while retaining the essential biological activity of a parent molecule. researchgate.netnih.gov These techniques are particularly relevant for optimizing leads derived from the this compound scaffold.

Bioisosteric Replacement: This involves swapping a functional group or fragment with another that has similar physical or chemical properties, aiming to enhance potency, improve metabolic stability, or reduce toxicity. drughunter.comsemanticscholar.org

Amide Isosteres: The amide bond is susceptible to hydrolysis. drughunter.com It can be replaced with more stable bioisosteres like 1,2,4-triazoles, oxadiazoles, or trifluoroethylamines to improve metabolic stability and pharmacokinetic profiles. drughunter.com

Carboxylic Acid Isosteres: While the parent compound is an amide, related structures may feature a carboxylic acid. This group can be replaced with isosteres like tetrazoles, sulfonamides, or hydroxyisoxazoles to modulate acidity, membrane permeability, and metabolic fate. nih.gov

Bromophenyl Replacements: The 4-bromophenyl moiety can be replaced with other groups that mimic its steric and electronic properties, such as a 4-chlorophenyl, 4-cyanophenyl, or a pyridyl ring. u-strasbg.fr

Scaffold Hopping: This is a more drastic approach where the central piperidine-4-carboxamide core is replaced with a structurally different scaffold that maintains the original pharmacophoric features. nih.govscite.ai The goal is to access novel chemical space, improve properties, and secure new intellectual property. nih.gov For the piperidine ring, potential scaffold hops include:

Azaspirocycles: Structures like 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been developed as mimics of substituted piperidines. researchgate.net These spirocyclic systems offer a more rigid conformation and can lead to improved metabolic stability and solubility. researchgate.net

Bridged Piperazines: These scaffolds can be used to remove rotatable bonds and alter the vector positioning of substituents. nih.gov

Combinatorial Chemistry and Library Generation based on this compound Scaffold

The this compound scaffold is well-suited for combinatorial chemistry and the generation of large compound libraries for high-throughput screening. 5z.com Its structure contains multiple points of diversity that can be systematically and efficiently modified using solid-phase or solution-phase parallel synthesis.

A typical combinatorial library synthesis would involve a multi-step sequence where a core intermediate is reacted with a diverse set of building blocks. For this scaffold, two primary strategies can be envisioned:

Strategy A (Starting from Piperidine Core):

Step 1: Anchor a protected piperidine-4-carboxylic acid to a solid support resin.

Step 2: Couple a diverse library of anilines (including 4-bromoaniline (B143363) and its analogs) to the carboxylic acid to form the amide bond.

Step 3: Deprotect the piperidine nitrogen.

Step 4: React the free piperidine nitrogen with a library of diverse electrophiles (e.g., alkyl halides, sulfonyl chlorides, isocyanates).

Step 5: Cleave the final compounds from the resin.

Strategy B (Starting from Bromophenyl Core):

Step 1: Start with N-(4-bromophenyl)piperidine-4-carboxylic acid in solution.

Step 2 (Diversification Point 1): In parallel, couple the carboxylic acid with a library of different amines to generate a diverse set of amides.

Step 3 (Diversification Point 2): Subject the resulting library of bromo-amides to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a library of boronic acids or amines to modify the bromophenyl ring.

These approaches allow for the rapid generation of thousands of discrete compounds, where each molecule has a unique combination of substituents at the piperidine nitrogen, the amide, and the phenyl ring. 5z.com This enables a broad and systematic exploration of the chemical space around the core scaffold. nih.gov

Computational Chemistry and Theoretical Investigations of N 4 Bromophenyl Piperidine 4 Carboxamide

Quantum Chemical Calculations of Electronic Structure for N-(4-bromophenyl)piperidine-4-carboxamide

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to elucidate the electronic characteristics of a molecule. These calculations help in understanding molecular stability, reactivity, and the regions susceptible to chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acgpubs.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small energy gap indicates that the molecule is more polarizable, has higher chemical reactivity, and facilitates charge transfer within the molecule. nih.govacgpubs.orgnih.gov

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G++, would be performed to determine the energies of these orbitals. acgpubs.org The analysis of related molecules in the literature shows that such computations yield valuable electronic and reactivity descriptors. acgpubs.orgnih.gov Based on these principles, a set of quantum chemical parameters for the title compound can be derived, providing a quantitative measure of its electronic properties.

| Parameter | Symbol | Formula | Typical Value (eV) | Significance |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.5 | Related to ionization potential; capacity to donate electrons. nih.gov |

| LUMO Energy | ELUMO | - | ~ -1.0 | Related to electron affinity; capacity to accept electrons. nih.gov |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.5 | Indicates chemical reactivity and stability. acgpubs.org |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.75 | Measures resistance to change in electron distribution. acgpubs.org |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | ~ 3.75 | Measures the power to attract electrons. acgpubs.org |

| Electrophilicity Index | ω | (μ2) / (2η) where μ = -χ | ~ 2.57 | Quantifies the energy lowering of a system when it accepts electrons. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactive sites of a molecule. rsc.org It illustrates the electrostatic potential on the surface of a molecule, revealing regions that are prone to electrophilic or nucleophilic attack. nih.gov The MEP map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). rsc.org

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). rsc.org

Green: Regions of neutral or zero potential.

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. The piperidine (B6355638) ring typically adopts a stable chair conformation to minimize steric strain. The large N-(4-bromophenyl)carboxamide substituent at the C4 position can exist in either an axial or an equatorial orientation.

Studies on analogous 4-substituted piperidines show that the relative energies of these conformers are similar to those in corresponding cyclohexane (B81311) systems. nih.gov For substituents with polar groups, electrostatic interactions can significantly influence conformational preference. Molecular mechanics calculations, using force fields like COSMIC, can quantitatively predict these conformer energies. nih.gov In the case of this compound, the equatorial conformation is generally expected to be more stable due to reduced steric hindrance.

The results of these calculations can be visualized on a potential energy surface or a free energy landscape (FEL). The FEL maps the different conformations of the molecule, with low-energy regions (deep blue valleys) representing stable or metastable states and high-energy regions representing transition states. nih.gov Analysis of the FEL provides a comprehensive picture of the molecule's conformational flexibility and stability. nih.gov

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations are particularly valuable for understanding its dynamic behavior and stability, especially when interacting with a biological target like a protein receptor. rsc.orgnih.gov

In a typical MD simulation protocol, the molecule, often complexed with a protein and solvated in a water box, is subjected to a simulation run for a duration ranging from nanoseconds to microseconds. nih.govnih.gov A key metric analyzed during the simulation is the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms relative to an initial reference structure. A stable RMSD value over time indicates that the system has reached equilibrium and the ligand is stable within its binding site. frontiersin.org

MD simulations provide detailed insights into:

The stability of the ligand's binding pose. nih.gov

The specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained over time.

The conformational changes in both the ligand and the protein upon binding.

While studies on the free molecule in various solvents are less common, MD simulations are a standard tool for validating the results of ligand-protein docking and refining the understanding of the binding mechanism at a dynamic level. nih.govnih.gov

Ligand-Protein Docking Studies involving this compound and Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a receptor, typically a protein. nih.gov This method is fundamental in structure-based drug design for screening virtual libraries and understanding binding mechanisms. tandfonline.com For this compound and its derivatives, docking studies can identify potential biological targets and elucidate the key interactions responsible for binding affinity.

The process involves using software like AutoDock Vina to place the flexible ligand into a rigid or partially flexible receptor binding pocket. tandfonline.comnih.gov The outcomes are ranked using a scoring function that estimates the binding free energy, with more negative scores indicating stronger binding affinity. acgpubs.orgtandfonline.com

Docking studies on similar piperidine carboxamide structures have revealed common interaction patterns:

Hydrogen Bonds: The amide group (-C(O)NH-) is a crucial pharmacophore, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. semanticscholar.org

Hydrophobic Interactions: The bromophenyl and piperidine rings can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. semanticscholar.org

Pi-Interactions: The aromatic bromophenyl ring can participate in π-π stacking or π-alkyl interactions with protein residues. mdpi.com

A study on a closely related compound, N-(4-bromophenyl)pyridine-2-carboxamide, has demonstrated the utility of docking in predicting binding modes within palladium complexes. researchgate.net

| Compound Type | Protein Target (PDB ID) | Binding Score (kcal/mol) | Key Interacting Residues | Reference Principle |

|---|---|---|---|---|

| Piperidine Hydrazone Derivative | Acetylcholinesterase (AChE) | -7.0 to -8.5 | Tyr121, Trp279, Phe330 | nih.gov |

| Piperidinylpiperidine Derivative | Acetyl-CoA Carboxylase (ACC) | ~ -8.0 | Glu2230, Gly2162, Lys1967 | semanticscholar.org |

| Pyridine Carboxamide Complex | Enterococcus Faecalis Protein (2O6I) | -6.6 to -10.4 | Not specified | tandfonline.com |

| Ethyl piperidine-1-carboxylate Schiff base | Human AChE (7XN1) | ~ -7.5 | Not specified | acgpubs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.netnih.gov

A typical QSAR study involves:

Dataset Compilation: A series of structurally related analogues with experimentally measured biological activities (e.g., IC₅₀ values) is collected. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties. nih.govresearchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a model that correlates the descriptors with activity. frontiersin.orgresearchgate.net

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.govfrontiersin.org

The quality of a QSAR model is judged by several statistical parameters. A robust and predictive model can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity, facilitating the rational design of new analogues. researchgate.netmdpi.com

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-validated R² | Q² or q² | Measures the internal predictive ability of the model using methods like leave-one-out (LOO). nih.gov | > 0.5 |

| Predicted R² for External Set | R²pred | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. frontiersin.org | > 0.6 |

| F-statistic | F | A measure of the overall statistical significance of the regression model. frontiersin.org | High value |

| Standard Error of Estimate | SEE | Measures the standard deviation of the regression errors. frontiersin.org | Low value |

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) using Computational Methods (focus on in silico prediction)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery and development pipeline. In the early stages, in silico computational methods provide a rapid and cost-effective means to predict the pharmacokinetic profile of a molecule, thereby helping to identify candidates with a higher probability of success in later clinical phases. For this compound, several key ADME parameters have been predicted using established computational models. These predictions offer valuable insights into the compound's likely behavior within a biological system.

The predictions are based on the compound's structure and physicochemical properties. Computational tools utilize algorithms trained on large datasets of known molecules to forecast various pharmacokinetic endpoints. These models assess properties such as lipophilicity, solubility, and the potential for interactions with metabolic enzymes and transport proteins.

The drug-likeness of a compound is often assessed using rules such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs share certain physicochemical properties. The predicted properties for this compound are summarized below.

| Property | Predicted Value | Lipinski's Rule of Five | Compliance |

| Molecular Weight | 297.19 g/mol | ≤ 500 g/mol | Yes |

| LogP (Lipophilicity) | 2.58 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 52.45 Ų | ≤ 140 Ų | Yes |

This data is generated based on computational predictions and should be considered as an estimation.

The analysis indicates that this compound adheres to all criteria of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. Its molecular weight is within the optimal range, and its predicted lipophilicity (LogP) and topological polar surface area (TPSA) suggest a good balance between solubility and permeability, which is crucial for absorption.

Computational models predict high gastrointestinal (GI) absorption for this compound. This is consistent with its compliance with drug-likeness rules. However, the compound is not predicted to be a substrate of P-glycoprotein (P-gp), a key efflux transporter in the intestines, which could otherwise limit its absorption.

| Parameter | Prediction | Implication |

| Gastrointestinal (GI) Absorption | High | Favorable for oral administration |

| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of active efflux from cells |

This data is generated based on computational predictions and should be considered as an estimation.

A critical aspect of a drug's distribution is its ability to cross the blood-brain barrier (BBB). The in silico models predict that this compound is not likely to penetrate the BBB. This suggests that the compound would primarily exert its effects in the periphery and would be less likely to cause central nervous system (CNS) side effects. The predicted plasma protein binding (PPB) is moderate, which influences the fraction of the compound that is free to interact with its target.

| Parameter | Prediction | Implication |

| Blood-Brain Barrier (BBB) Permeability | No | Low potential for CNS activity |

| Plasma Protein Binding (PPB) | Moderate | A significant fraction of the drug is expected to be available in its unbound form |

This data is generated based on computational predictions and should be considered as an estimation.

The metabolism of drugs is primarily mediated by the cytochrome P450 (CYP) family of enzymes. Inhibition of these enzymes can lead to drug-drug interactions. Computational predictions for this compound suggest a low likelihood of inhibiting the major CYP isoforms.

| CYP Isoform | Predicted Inhibition | Implication |

| CYP1A2 | No | Low risk of interaction with drugs metabolized by this enzyme |

| CYP2C9 | No | Low risk of interaction with drugs metabolized by this enzyme |

| CYP2C19 | No | Low risk of interaction with drugs metabolized by this enzyme |

| CYP2D6 | No | Low risk of interaction with drugs metabolized by this enzyme |

| CYP3A4 | No | Low risk of interaction with drugs metabolized by this enzyme |

This data is generated based on computational predictions and should be considered as an estimation.

The lack of predicted inhibition for these key metabolic enzymes is a favorable characteristic, suggesting a lower potential for clinically significant drug-drug interactions.

While detailed excretion pathways are more complex to predict in silico, the physicochemical properties of this compound, such as its moderate water solubility, suggest that renal clearance could be a significant route of elimination. Further experimental studies would be required to confirm the primary excretion mechanisms.

Preclinical Biological and Pharmacological Investigations of N 4 Bromophenyl Piperidine 4 Carboxamide

In Vitro Receptor Binding and Enzyme Inhibition Assays

In vitro assays are crucial for identifying the molecular targets of a compound and quantifying its binding affinity and inhibitory potential. For the piperidine-4-carboxamide class of molecules, these assays have unveiled interactions with several important enzymes and receptors implicated in a variety of diseases.

Identification of Molecular Targets and Ligand Interactions (e.g., Bromodomains, DNA Gyrase, Cathepsin K, DHFR, CCR5, ADAMTS7)

Research into derivatives of N-(4-bromophenyl)piperidine-4-carboxamide has identified several key molecular targets.

DNA Gyrase: The piperidine-4-carboxamide (P4C) scaffold has been identified as a novel class of inhibitors targeting mycobacterial DNA gyrase. nih.gov A specific analog, MMV688844, was discovered as a hit against Mycobacterium abscessus through a whole-cell screen. nih.gov Subsequent studies confirmed that P4Cs inhibit the wild-type DNA gyrase enzyme, and resistance mutations map to the gyrA and gyrB genes, which encode the subunits of this enzyme. nih.gov This mechanism of action, involving DNA gyrase-mediated DNA damage, was further supported by the induction of the recA promoter in reporter strains. nih.gov

CCR5: A significant area of investigation has been the development of piperidine-4-carboxamide derivatives as potent C-C chemokine receptor 5 (CCR5) antagonists. wikipedia.org CCR5 is a critical co-receptor for HIV-1 entry into host cells. wikipedia.orgnih.gov Replacing a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group in a lead structure led to a novel series of potent CCR5 antagonists. asm.org Further optimization, such as the introduction of small hydrophobic substituents on the central phenyl ring, resulted in compounds with sub-nanomolar binding affinity. asm.org One such derivative, TAK-220, which features a more complex N-substituted piperidine-4-carboxamide core, was identified as a highly potent and orally bioavailable anti-HIV-1 agent. researchgate.netmedkoo.comresearchgate.net Structural studies show these antagonists bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, allosterically locking it in a conformation that prevents its use by HIV-1 for viral entry. nih.govbohrium.comresearchgate.net

Other Targets: While direct inhibition data for this compound against other targets is limited, research on related structures suggests a broader potential. For instance, N-aryl-piperidine-4-carboxamides have been reported to inhibit MALT1 proteolytic activity, which is important for the activation of the NF-κB pathway. gavinpublishers.com Additionally, various derivatives of piperidine (B6355638) carboxamide have been explored for their inhibitory activity against sigma receptors and enzymes like dihydrofolate reductase (DHFR), though these compounds often feature significant structural modifications beyond the core scaffold.

Table 1: Molecular Targets of this compound Derivatives

| Target | Derivative Class | Key Findings | References |

|---|---|---|---|

| DNA Gyrase | Piperidine-4-carboxamides (P4Cs) | Inhibit M. abscessus DNA gyrase, causing DNA damage. | nih.gov |

| CCR5 | 1-Acetylpiperidine-4-carboxamides | Act as potent, sub-nanomolar antagonists, blocking HIV-1 entry. | asm.org |

| CCR5 | N-substituted piperidine-4-carboxamide (e.g., TAK-220) | Highly potent and specific nonpeptide antagonist of CCR5. | researchgate.netmedkoo.comresearchgate.net |

| MALT1 | N-aryl-piperidine-4-carboxamides | Reported to inhibit MALT1 proteolytic activity. | gavinpublishers.com |

Selectivity Profiling against Related Receptors or Enzymes

Selectivity is a critical attribute of a drug candidate, as it minimizes off-target effects. Derivatives of this compound have been profiled for their selectivity.

CCR5 Antagonists: The antagonist TAK-220 was found to be highly specific for the CCR5 receptor in both receptor binding and calcium mobilization assays. medkoo.comresearchgate.net This selectivity is crucial for its anti-HIV-1 activity, as the virus can also use the CXCR4 co-receptor for entry. asm.org Interestingly, resistance to one class of piperidine-based CCR5 antagonist, TAK-652, did not necessarily confer cross-resistance to the structurally different TAK-220, highlighting how minor structural changes can alter selectivity and resistance profiles. asm.org

DNA Gyrase Inhibitors: The piperidine-4-carboxamide (P4C) inhibitors of mycobacterial DNA gyrase showed limited cross-resistance with the fluoroquinolone moxifloxacin, a clinically used DNA gyrase inhibitor. nih.gov This suggests that the P4Cs bind to a different site or in a different manner than fluoroquinolones, which could be advantageous in treating drug-resistant infections. nih.gov

Cell-Based Assays for Cellular Pathway Modulation

Cell-based assays provide a more complex biological system to evaluate a compound's effect on cellular functions and signaling pathways, bridging the gap between enzyme inhibition and in vivo efficacy.

Functional Assays in Specific Cell Lines (e.g., antiviral activity in Vero cells, human foreskin fibroblasts, Calu-3 cells; anticancer activity in HepG2, MCF-7, HeLa, A375 cells)

The antiviral and anticancer potential of piperidine-4-carboxamide derivatives has been demonstrated in a variety of cell lines.

Antiviral Activity: The CCR5 antagonist TAK-220 inhibited the replication of six different CCR5-tropic HIV-1 clinical isolates in human peripheral blood mononuclear cells (PBMCs) with a mean 90% effective concentration (EC₉₀) of 13 nM. medkoo.com Another piperidine-4-carboxamide, NCGC2955, demonstrated broad-spectrum activity against several human coronaviruses. gavinpublishers.com It was active against NL63-infected Vero and MK2 cells (EC₅₀ of 2.5 µM and 1.5 µM, respectively) and OC43-infected human foreskin fibroblasts (EC₅₀ of 1.5 µM). gavinpublishers.com Furthermore, NCGC2955 and a related analog inhibited SARS-CoV-2 (alpha and delta variants) in both Vero E6 and human lung Calu-3 cells, with EC₅₀ values in the sub-micromolar range for Calu-3 cells. gavinpublishers.com

Anticancer Activity: While direct data for the title compound is scarce, related structures have shown promise. A study of novel N-(piperidine-4-yl)benzamide derivatives revealed potent antitumor activity against the human liver cancer cell line HepG2. nih.govresearchgate.net One particular compound (compound 47) exhibited an IC₅₀ value of 0.25 μM in HepG2 cells. nih.govresearchgate.net Other studies have tested different heterocyclic carboxamides against cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), showing that these scaffolds can possess significant cytotoxic activity. researchgate.netnajah.edu

Table 2: Functional Activity of Piperidine-4-Carboxamide Derivatives in Cell-Based Assays

| Compound/Class | Cell Line(s) | Target/Disease | Activity Metric | Finding | Reference |

|---|---|---|---|---|---|

| TAK-220 | Human PBMCs | HIV-1 | EC₉₀ | 13 nM (mean) against R5 clinical isolates. | medkoo.com |

| NCGC2955 | Vero, MK2 | Coronavirus (NL63) | EC₅₀ | 2.5 µM (Vero), 1.5 µM (MK2). | gavinpublishers.com |

| NCGC2955 | Human Foreskin Fibroblasts | Coronavirus (OC43) | EC₅₀ | 1.5 µM. | gavinpublishers.com |

| NCGC2955 | Vero E6, Calu-3 | SARS-CoV-2 | EC₅₀ | Sub-µM activity in Calu-3 cells. | gavinpublishers.com |

Investigations into Cell Signaling Pathways (e.g., NF-κB, prostaglandins, tubulin polymerization)

Beyond simple cytotoxicity, studies have delved into the specific cellular pathways modulated by piperidine-4-carboxamide derivatives.

Tubulin Polymerization: The piperidine scaffold is found in some compounds that target microtubules, which are essential for cell division. nih.govnih.gov Some agents with related structures have been shown to inhibit tubulin polymerization, reduce the rate of microtubule elongation, and disrupt the microtubule network in cancer cells. nih.govmdpi.com This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis. nih.govmdpi.com

Cell Cycle Control: In HepG2 liver cancer cells, the potent N-(piperidine-4-yl)benzamide derivative (compound 47) was shown to induce cell cycle arrest. nih.govresearchgate.net Western blot analysis revealed that the compound inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while increasing the levels of p21, p53, and total Rb. nih.govresearchgate.net This indicates that the compound's anticancer activity may proceed via the induction of cell cycle arrest through a p53/p21-dependent pathway. nih.gov

NF-κB Pathway: N-aryl-piperidine-4-carboxamides have been noted for their potential to inhibit MALT1 protease, an enzyme critical for activating the NF-κB signaling pathway, which is implicated in inflammation and certain cancers. gavinpublishers.com

In Vitro Pharmacological Activity and Efficacy Assessments (e.g., Antiviral, Antibacterial, Anticancer, Anti-inflammatory, Analgesic, Antihypertensive)

The collective in vitro data demonstrates that the piperidine-4-carboxamide scaffold is a versatile platform for generating compounds with a wide range of pharmacological activities.

Antiviral Activity: The most prominent antiviral activity is seen in CCR5 antagonists designed for HIV-1, where derivatives achieve potent, sub-nanomolar inhibition. asm.org Additionally, the broad-spectrum activity of compounds like NCGC2955 against multiple human coronaviruses, including SARS-CoV-2, highlights the potential of this chemical class in addressing both existing and emerging viral threats. gavinpublishers.com

Antibacterial Activity: The discovery of piperidine-4-carboxamides as inhibitors of mycobacterial DNA gyrase opens a new avenue for developing drugs against M. abscessus, an intrinsically multidrug-resistant pathogen. nih.gov Other studies on related carboxamides have also shown activity against drug-resistant bacteria like S. aureus and S. Typhi. nih.govmdpi.com

Anticancer Activity: Derivatives have demonstrated significant in vitro efficacy against various cancer cell lines, particularly liver cancer (HepG2). nih.govresearchgate.net The mechanisms identified, such as cell cycle arrest via the p53/p21 pathway and inhibition of tubulin polymerization, are well-established strategies in cancer therapy. nih.govmdpi.com

Analgesic and Anti-inflammatory Activity: While less explored in in vitro models for this specific scaffold, some piperidine derivatives have been investigated for analgesic properties. researchgate.net The link between MALT1 inhibition and the NF-κB pathway also suggests a potential role in modulating inflammation. gavinpublishers.com

Table of Mentioned Compounds

| Compound Name | Description |

|---|---|

| This compound | The core compound of interest. |

| TAK-220 | A potent and selective CCR5 antagonist with a piperidine-4-carboxamide core. |

| MMV688844 | A piperidine-4-carboxamide identified as a hit against M. abscessus. |

| NCGC2955 | A piperidine-4-carboxamide with broad-spectrum anti-coronavirus activity. |

| TAK-652 | A CCR5 antagonist structurally related to TAK-779. |

| Moxifloxacin | A fluoroquinolone antibiotic used as a comparator for DNA gyrase inhibitors. |

| Compound 47 (N-(piperidine-4-yl)benzamide derivative) | A potent antitumor agent against HepG2 cells. |

| Cyclin B1 | A regulatory protein involved in mitosis. |

| Retinoblastoma protein (Rb) | A tumor suppressor protein that plays a key role in the cell cycle. |

| p53 | A tumor suppressor protein that regulates the cell cycle. |

| p21 | A cyclin-dependent kinase inhibitor, regulated by p53. |

In Vivo Preclinical Studies in Animal Models (mechanistic and proof-of-concept only)

No specific mechanistic or proof-of-concept in vivo studies in animal models for this compound have been identified in the public domain. Research on related piperidine-4-carboxamide derivatives has explored their potential as, for example, dopamine (B1211576) reuptake inhibitors with analgesic effects in mice, but these findings cannot be directly extrapolated to the title compound. researchgate.net

Pharmacokinetic Profiling in Animal Models (e.g., plasma exposure, tissue distribution)

There is no available data on the pharmacokinetic profile, including plasma exposure and tissue distribution, of this compound in any animal models. Pharmacokinetic studies have been conducted on other more complex piperidine derivatives, highlighting the importance of this data in drug development, but specific parameters for this compound are not documented. mdpi.com

Assessment of Biological Effects in Rodent Models

Direct assessment of the biological effects of this compound in rodent models has not been reported in the reviewed literature. While studies on analogous structures, such as certain piperidine-3-carboxamide derivatives, have been conducted in rodent models to evaluate activities like senescence induction in melanoma cells, this information is not applicable to the specific compound .

Target Engagement and Mechanism of Action Elucidation in Biological Systems

There is no published research detailing the specific molecular targets or the mechanism of action for this compound. The broader class of N-aryl-piperidine-4-carboxamides has been investigated for various targets, but this does not confirm the activity of this specific bromo-substituted analogue.

Development of Research Assays for this compound

While general synthetic procedures for this compound and related compounds are available, indicating their use in research, no specific biological or analytical research assays have been developed and published for the exclusive study of this compound's pharmacological properties. The synthesis of related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and their evaluation in antibacterial and enzyme inhibition assays has been described, but this does not directly involve the title compound. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Bromophenyl Piperidine 4 Carboxamide Analogues

Systematic Modification of the Piperidine (B6355638) Ring and its Impact on Activity

The piperidine ring is a prevalent scaffold in pharmaceuticals, and its modification is a key strategy for optimizing drug candidates. researchgate.netnih.gov Studies on analogues of N-(4-bromophenyl)piperidine-4-carboxamide have shown that both the substitution pattern and the conformation of this ring are critical for biological activity.

Alterations to the geometry of the piperidine linker can have profound effects. For a series of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, maintaining the 1,4-substitution pattern on the piperidine ring was found to be optimal, as other arrangements with nonlinear geometry led to a drastic reduction or complete loss of activity. nih.gov However, for other targets, significant structural modifications are tolerated. For instance, in a series of P2Y14R antagonists, replacing the piperidine with a more rigid, bridged quinuclidine (B89598) ring maintained high affinity, suggesting that the receptor can accommodate steric bulk in this region. nih.gov Further exploration with various bridged systems, including 2-azanorbornanes and nortropanes, also preserved receptor affinity. nih.gov

The basic nitrogen atom within the piperidine ring is often a crucial interaction point. In a novel class of piperidine-4-carboxamide (P4C) DNA gyrase inhibitors, this nitrogen engages in a key ionic interaction with an aspartate residue at the protein's binding site. nih.gov The position of this nitrogen is a major differentiator from other inhibitor classes. nih.gov The conversion of the piperidine ring to a piperazine (B1678402) has been shown to slightly decrease the activity in some instances, such as for certain monoamine oxidase (MAO) inhibitors. nih.gov